molecular formula C14H17NO B1612954 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one CAS No. 808756-85-6

5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B1612954
CAS No.: 808756-85-6
M. Wt: 215.29 g/mol
InChI Key: DBDOOBZPUJXLJY-UHFFFAOYSA-N
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Description

5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one is a heterocyclic compound that features a piperidine ring fused to an indanone structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperidine and indanone moieties in its structure makes it a versatile building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-indanone with piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of indanone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one is explored as a potential lead compound in drug discovery due to its promising biological activities:

  • Antimicrobial Properties : Studies have indicated that compounds in this class exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising minimum inhibitory concentrations (MICs) in vitro .

Research has focused on the interaction of this compound with biological targets:

  • Mechanism of Action : The piperidine ring allows for interactions with various receptors and enzymes, modulating their activity. The indanone moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions.

Drug Development

The compound is being investigated for its potential use in developing new pharmaceuticals targeting:

  • Cancer Therapy : Its structural features make it suitable for modifications aimed at increasing anticancer activity.

Industrial Applications

Beyond medicinal uses, this compound finds applications in the synthesis of specialty chemicals and materials due to its versatile chemical properties.

Case Studies

Several studies have documented the efficacy of derivatives based on this compound:

Case Study 1: Antitubercular Activity

A series of synthesized derivatives were screened against Mycobacterium tuberculosis, revealing several compounds with MIC values as low as 0.5 μmol/L. Molecular docking studies indicated favorable interactions with target enzymes involved in bacterial metabolism .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis via receptor-mediated pathways .

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The indanone moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Piperidin-1-yl)pentan-1-amine
  • 5-(Piperidin-1-yl)sulfonylindoline-2,3-dione

Uniqueness

5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Biological Activity

5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one is an organic compound notable for its unique indene structure featuring a piperidine substituent. This compound, with a molecular formula of C13H15N and a molecular weight of approximately 215.29 g/mol, falls under the class of indanes, specifically 2,3-dihydro-1H-inden-1-one derivatives. Its biological activity is of significant interest due to its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H15N\text{C}_{13}\text{H}_{15}\text{N}

This compound's structure allows it to interact with various biological targets, which is critical for its pharmacological profile.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes, such as transaminases involved in metabolic pathways. For instance, it has been linked to the inhibition of phosphate-dependent transaminase BioA in Mycobacterium tuberculosis, which is crucial for biotin biosynthesis .

2. Anticancer Potential

Compounds similar to this compound have demonstrated anticancer properties. Research on related indeno[1,2-c]pyrazoles indicates that modifications to the indene structure can lead to effective inhibition of cancer cell proliferation . Specifically, analogs have shown promising results against breast cancer cell lines (MDA-MB-231), enhancing apoptosis and affecting cell cycle progression .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of compounds like this compound. The following table summarizes some structural analogs and their unique aspects:

Compound Name Structure Features Unique Aspects
5-Fluoro-2,3-dihydroinden-1-oneFluorine substitution on the indene ringEnhanced lipophilicity and altered reactivity
6-Bromo-2,3-dihydroinden-1-oneBromine substitution at position 6Increased electrophilicity
4-(Piperidin-4-yloxy)-2,3-dihydroinden-1-oneEther linkage with piperidinePotentially different pharmacokinetics
5-(Pyridin-4-yl)-2,3-dihydroinden-1-onePyridine instead of piperidineDifferent receptor interaction profile

The presence of the piperidine ring in this compound enhances its selectivity towards certain biological targets, making it a candidate for further pharmacological exploration.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities:

Case Study: Synthesis and Evaluation

A study synthesized a series of indeno[1,2-c]pyrazoles based on the indene structure. These compounds were evaluated for their ability to inhibit microtubule assembly and induce apoptosis in cancer cells. The findings indicated that certain derivatives exhibited significant activity at concentrations as low as 10 μM .

Case Study: Molecular Modeling

Molecular modeling studies have suggested that modifications in the substituents attached to the indene core can lead to improved binding affinities for target proteins involved in cancer progression and microbial resistance . This highlights the importance of computational approaches in guiding experimental synthesis.

Properties

IUPAC Name

5-piperidin-1-yl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-7-4-11-10-12(5-6-13(11)14)15-8-2-1-3-9-15/h5-6,10H,1-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDOOBZPUJXLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)C(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623626
Record name 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808756-85-6
Record name 2,3-Dihydro-5-(1-piperidinyl)-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808756-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Fluoroindan-1-one (5 g, 33.3 mmol) and piperidine (8.52 g, 100 mmol, 10 ml) were dissolved in pyridine (20 ml) and heated to reflux for 3 hours. The reaction mixture was cooled, the solvent removed under vacuum, and the residue taken in diethyl ether. The ether solution was washed with 1N aqueous sodium hydroxide and with water, dried with magnesium sulfate, filtered, and the filtrate was removed under vacuum to provide the title compound which was used without further purification. 1H NMR (CDCl3) δ 1.67 (m, 6H), 2.63 (m, 2H), 3.02 (m, 2H), 3.40 (m, 4H), 6.78 (d, 1H), 6.86 (dd, 1H), 7.62 (d, 1H); MS (DCI) 216 (M+H)+.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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